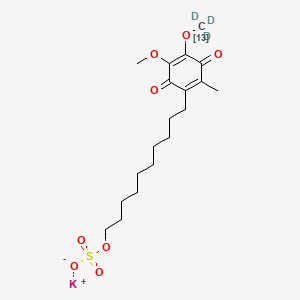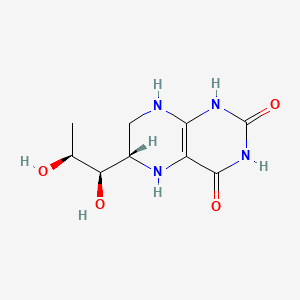
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydropteridine core and a dihydroxypropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropteridine core and the introduction of the dihydroxypropyl side chain. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the dihydroxypropyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the tetrahydropteridine core or reduce any oxidized side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzymatic studies and as a probe to understand biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The dihydroxypropyl side chain plays a crucial role in binding to enzymes or receptors, modulating their activity. The tetrahydropteridine core can participate in redox reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-6-((1R,2S)-1,2-Dihydroxyethyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- (S)-6-((1R,2S)-1,2-Dihydroxybutyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
Uniqueness
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and the presence of the dihydroxypropyl side chain. This structural feature imparts distinct reactivity and binding properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N4O4 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
(6S)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4-,6-/m0/s1 |
InChI-Schlüssel |
FEIPUTJWPLKVDJ-FKZODXBYSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Kanonische SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


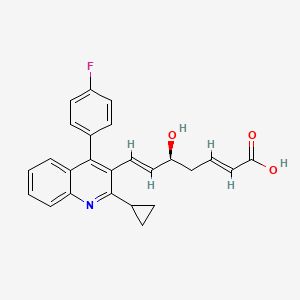
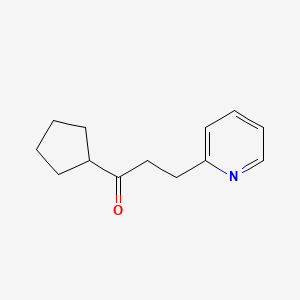
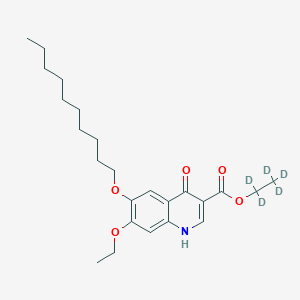
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
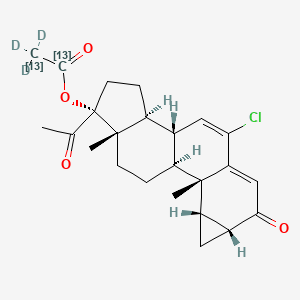
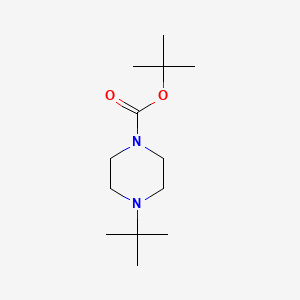

![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)



